N-[(benzylamino)carbonothioyl]-2-fluorobenzamide
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Description
N-[(Benzylamino)carbonothioyl]-2-fluorobenzamide, also known as BFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BFA is a thioamide derivative that has been shown to have a wide range of biological activities, including anti-tumor and anti-inflammatory effects.
Scientific Research Applications
Corrosion Inhibition
One of the significant applications of “N-(benzylcarbamothioyl)-2-fluorobenzamide” is in the field of corrosion inhibition . Compounds with similar structures have been tested for their effectiveness in inhibiting corrosion in various metals. For instance, the B2 complex ([N-(benzylcarbamothioyl) benzamide] nickel(II) acetate) has shown higher inhibitory effectiveness than A1 (N-(benzylcarbamothioyl) benzamide) and B1 ([N-(benzylcarbamothioyl) benzamide] copper(II) acetate) due to its extra possible sides to bind on mild steel .
Coordination Chemistry
“N-(benzylcarbamothioyl)-2-fluorobenzamide” could potentially be used in coordination chemistry . Schiff base metal chelates, which are similar to this compound, have been widely investigated due to their amazing chemical and physical properties . They are known to form stable chelates with transition metals, making them promising chelating ligands .
properties
IUPAC Name |
N-(benzylcarbamothioyl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2OS/c16-13-9-5-4-8-12(13)14(19)18-15(20)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUOOZDAHRSBJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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